molecular formula C13H16O3 B126746 alpha-Cyclopentylmandelic acid CAS No. 427-49-6

alpha-Cyclopentylmandelic acid

Cat. No.: B126746
CAS No.: 427-49-6
M. Wt: 220.26 g/mol
InChI Key: WFLUEQCOAQCQLP-UHFFFAOYSA-N
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Description

Alpha-cyclopentylmandelic acid (α-CPMA, CAS 427-49-6) is a chiral organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Structurally, it consists of a mandelic acid backbone (2-hydroxy-2-phenylacetic acid) substituted with a cyclopentyl group at the alpha position (Figure 1). This modification enhances its steric and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a precursor for anticholinergic agents like glycopyrrolate .

The compound typically appears as a white to pale brown crystalline powder and is soluble in polar organic solvents such as ethanol and dichloromethane . Its enantiomers are often resolved using techniques like liquid-liquid extraction (LLE) with hydroxyethyl-β-cyclodextrin (HE-β-CD), achieving enantioselectivity values over 1.70 under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing alpha-Cyclopentylmandelic acid involves the reaction of benzoylformic acid with cyclopentylmagnesium bromide.

    Continuous-Flow Synthesis: Another method involves a multistep continuous-flow process. This process includes a direct alpha-lithiation stage followed by hydroxylation using molecular oxygen.

Industrial Production Methods: The continuous-flow synthesis method is particularly suitable for industrial production. It allows for the safe handling of reactive intermediates and the use of molecular oxygen under controlled conditions, making it a scalable and efficient process .

Chemical Reactions Analysis

Hydroxylation via Aerobic Oxidation

A continuous-flow method enables α-lithiation followed by O₂-mediated hydroxylation for CPMA production:

Reaction:

Cyclopentylphenylglycolic acidO2n BuLiα Cyclopentylmandelic acid\text{Cyclopentylphenylglycolic acid}\xrightarrow[\text{O}_2]{\text{n BuLi}}\alpha \text{ Cyclopentylmandelic acid}

ConditionOptimization OutcomeSource
O₂ Equivalents0.6 (optimal)
Residence Time18 min (flow reactor)
Conversion/Yield90%/65%
Byproduct (11)<5% (controlled via O₂ excess)

Key Findings:

  • Excess O₂ (>0.7 eq) promotes peroxide formation (byproduct 11) .

  • Radical intermediates form during oxidation, confirmed by EPR studies .

Esterification and Transesterification

CPMA undergoes esterification for glycopyrrolate synthesis:

Reaction Sequence:

  • Ester Activation:

CPMA+CarbonyldiimidazoleActive imidazolide\text{CPMA}+\text{Carbonyldiimidazole}\rightarrow \text{Active imidazolide}

  • Transesterification:

Active imidazolide+1 Methylpyrrolidin 3 olGlycopyrrolate ester\text{Active imidazolide}+\text{1 Methylpyrrolidin 3 ol}\rightarrow \text{Glycopyrrolate ester}

ParameterValueSource
SolventDMF
Temperature60°C (18 h)
CatalystNone (base-free)
Purity>98% after extraction

Industrial Relevance:

  • Avoids hazardous bases (e.g., Na metal) traditionally used in transesterification .

  • Direct quaternization with methyl bromide yields the final API .

Chiral Resolution

Racemic CPMA is resolved using β-cyclodextrin derivatives:

Method:

  • Multistage enantioselective liquid-liquid extraction (ELLE) with hydroxyethyl-β-cyclodextrin .

ConditionPerformanceSource
Organic Modifier40% acetonitrile (optimal)
Resolution (R_s)3.0–5.0 for α-substituted CPMA
Throughput16–18 min retention time

Applications:

  • Enantiopure CPMA is critical for glycopyrrolate’s stereospecific activity .

Degradation Pathways

CPMA exhibits thermal and oxidative instability:

StressorDegradation ProductSource
Heating (>100°C)Cyclopentenylmandelic acid
O₂ ExposurePeroxide derivatives
Acidic ConditionsDecarboxylation products

Mitigation Strategies:

  • Use of antioxidant stabilizers in formulations .

  • Low-temperature storage (2–8°C) recommended .

Byproduct Management

Critical impurities in CPMA synthesis:

ImpuritySourceControl Method
Cyclopentenylmandelic acidGrignard eliminationHydrogenation (Pd/C)
Peroxide (11)O₂ overexposureSubstoichiometric O₂
Racemic contaminationIncomplete resolutionCentrifugal CCS

Industrial-Scale Optimization

Comparative analysis of CPMA synthetic routes:

RouteStepsYield (%)Key AdvantageLimitation
A428–56Established protocolLow yield
E (Flow)26550% cost reductionSensitive to O₂ control

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
Alpha-Cyclopentylmandelic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds, including:

  • Glycopyrrolate : A muscarinic antagonist used to treat respiratory conditions and excessive salivation. α-CPMA is utilized to produce glycopyrronium bromide, which is derived from it through further chemical modifications .
  • Oxyphencyclimine HCl : Another anticholinergic drug where α-CPMA is involved in its synthesis .

2. Chiral Resolution
The ability to resolve enantiomers is crucial in drug development due to the differing biological activities of chiral compounds. α-CPMA has been studied extensively for its enantioselective properties:

  • Enantioselective Extraction : Research has demonstrated the use of hydroxyethyl-β-cyclodextrin as a chiral selector for the enantioseparation of α-CPMA enantiomers. This method involves a multistage liquid-liquid extraction process, which enhances the efficiency of separation .
  • High-Performance Liquid Chromatography (HPLC) : HPLC techniques utilizing β-cyclodextrin as a chiral stationary phase have been employed to achieve high-resolution enantioseparation of α-CPMA, demonstrating its effectiveness as a chiral resolving agent .

Case Study 1: Enantioseparation Efficiency

A study conducted on the extraction kinetics of α-cyclopentylmandelic acid using hydroxyethyl-β-cyclodextrin revealed that varying concentrations of acetonitrile in the mobile phase significantly affected peak resolution during HPLC analysis. Optimal conditions provided high resolution with shorter retention times, making this method highly effective for analytical purposes .

Case Study 2: Synthesis for Glycopyrrolate

In the preparation of glycopyrrolate-related compounds, α-cyclopentylmandelic acid was employed as a key intermediate. The synthesis involved treating cyclopentyl mandelic acid with carbonyldiimidazole under controlled conditions to yield active amides necessary for subsequent reactions. The efficiency of this method highlights the importance of α-CPMA in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of alpha-Cyclopentylmandelic acid involves its interaction with specific molecular targets and pathways. For example, in the synthesis of glycopyrronium bromide, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include enzyme-catalyzed reactions and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alpha-cyclopentylmandelic acid belongs to the aryl-substituted hydroxyacetic acid family. Below is a detailed comparison with key analogs, focusing on structural, physicochemical, and functional differences.

Table 1: Comparison of this compound and Analogous Compounds

Compound Name CAS No. Molecular Formula Key Structural Features Similarity Score Key Differences
This compound 427-49-6 C₁₃H₁₆O₃ Cyclopentyl, phenyl, hydroxyl, carboxylic acid 1.00 (Reference) Reference compound for comparison.
DL-Mandelic Acid 90-64-2 C₈H₈O₃ Phenyl, hydroxyl, carboxylic acid 0.87 Lacks cyclopentyl group; simpler structure with lower steric hindrance.
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid 4335-77-7 C₁₄H₁₈O₃ Cyclohexyl instead of cyclopentyl 0.87 Larger cyclohexyl group increases hydrophobicity and alters enantiomer resolution.
(R)-2-Hydroxy-2-phenylacetic acid 611-71-2 C₈H₈O₃ R-enantiomer of mandelic acid 0.87 Chiral center without alkyl substitution; used in enantioselective syntheses.
2-Methoxy-2-(naphthalen-1-yl)propanoic acid 63628-25-1 C₁₄H₁₄O₃ Naphthyl and methoxy substituents 0.80 Extended aromatic system; methoxy group enhances electron density.

Key Observations:

Steric Effects :

  • The cyclopentyl group in α-CPMA introduces significant steric hindrance compared to DL-mandelic acid, affecting its reactivity and interaction with chiral selectors .
  • Replacing cyclopentyl with cyclohexyl (CAS 4335-77-7) increases hydrophobicity, which may influence solubility and crystallization behavior .

Enantiomer Resolution :

  • α-CPMA enantiomers are resolved using HE-β-CD in 1,2-dichloroethane, achieving a separation factor (α) of 1.70 at pH 2.5 .
  • In contrast, DL-mandelic acid (CAS 90-64-2) is typically resolved via crystallization or enzymatic methods due to its simpler structure .

Applications :

  • α-CPMA is critical in synthesizing glycopyrrolate, a muscarinic antagonist, where its cyclopentyl group enhances binding affinity to receptors .
  • The naphthyl derivative (CAS 63628-25-1) finds use in asymmetric catalysis due to its rigid aromatic system .

Research Findings and Industrial Relevance

Enantiomer Separation ():

A 2016 study demonstrated that α-CPMA enantiomers could be efficiently separated using LLE with HE-β-CD. Key parameters included:

  • Solvent : 1,2-dichloroethane (optimal for partition coefficients).
  • pH : 2.5 (protonates the carboxylic acid, enhancing selector interaction).
  • Temperature : 25°C (higher temperatures reduced enantioselectivity).
    The study reported a maximum enantioselectivity (α ) of 1.70, outperforming traditional methods like chromatography for similar compounds .

Biological Activity

Alpha-Cyclopentylmandelic acid (α-CPMA) is a compound with notable biological activity, primarily recognized as a metabolite of glycopyrrolate. Its unique structure and properties have led to various studies investigating its pharmacological effects, mechanisms of action, and therapeutic potential. This article provides a comprehensive overview of the biological activity of α-CPMA, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a chiral compound with the molecular formula C13H16O3C_{13}H_{16}O_3. It exists in two enantiomeric forms, which exhibit different biological activities. The compound is synthesized through the resolution of racemic α-cyclopentylmandelic acid using chiral reagents such as L-Tyrosine methyl ester, resulting in the production of (S)- and (R)-α-CPMA .

α-CPMA acts primarily as a muscarinic receptor antagonist, influencing various physiological processes. Its mechanism involves:

  • Bronchial Dilation : The compound exhibits slow dissociation kinetics from the M3 muscarinic receptor, which is prevalent in the lower respiratory tract. This property contributes to its efficacy in bronchial dilation .
  • Gastrointestinal Effects : α-CPMA reduces gastric secretions and has been shown to affect secretions from the pharynx, trachea, and bronchi, similar to glycopyrrolate .
  • Cardiac Effects : It also influences cardiac muscle activity through its action on the sinoatrial and atrioventricular nodes, impacting heart rate and rhythm .

Safety and Toxicology

In nonclinical studies, α-CPMA has shown a favorable safety profile. A one-month inhalation study indicated that while there were some adverse effects like reduced body weight and thymus atrophy in animal models, these were largely reversible upon cessation of exposure . Furthermore, α-CPMA did not exhibit mutagenic properties in Ames tests, indicating low potential for genetic toxicity .

Case Studies

  • Inhalation Toxicity Study :
    • Objective : To assess the toxicity of α-CPMA when administered via inhalation.
    • Findings : Increased goblet cell hyperplasia was noted in nasal tissues; however, no significant local toxicological effects were observed between inhaled glycopyrrolate with or without α-CPMA spiking .
  • Metabolism Studies :
    • Objective : To understand the metabolic pathways involving α-CPMA.
    • Findings : α-CPMA is primarily formed through hydrolysis of glycopyrrolate by butyrylcholinesterases and acetylcholinesterases. Metabolic studies indicated that while human liver microsomes showed low metabolism rates for glycopyrrolate, significant amounts of α-CPMA were produced in other species like mice and rabbits .

Data Tables

Study TypeKey FindingsReference
Inhalation Toxicity StudyThymus atrophy; reversible effects
Metabolism StudyFormation of α-CPMA from glycopyrrolate
Enantiomer Activity(S)-α-CPMA shows ~100x greater activity than (R)

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing α-CPMA, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclopentyl Grignard reagents reacting with benzaldehyde derivatives, followed by oxidation to yield the mandelic acid backbone. Purity validation requires HPLC with chiral columns (to confirm enantiomeric composition) and NMR spectroscopy (to verify structural integrity). For reproducibility, ensure reaction conditions (temperature, solvent, catalyst) align with literature protocols, and cross-reference with known spectral data .

Q. Which analytical techniques are most effective for characterizing α-CPMA’s enantiomeric composition?

  • Methodological Answer : Chiral HPLC and polarimetry are standard for enantiomeric excess (ee) determination. For higher precision, circular dichroism (CD) spectroscopy or X-ray crystallography can resolve absolute configurations. Ensure solvent compatibility (e.g., avoid solvents that interfere with UV detection in HPLC) and calibrate instruments using racemic and enantiopure standards .

Q. How do solvent choices impact the solubility and stability of α-CPMA in experimental setups?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar solvents (1,2-dichloroethane) reveal α-CPMA’s amphiphilic nature. Stability studies (via accelerated degradation under UV light or varying pH) show optimal storage conditions at pH 2.5–3.0 in dark, inert environments. Pre-screen solvents using computational tools like COSMO-RS for polarity matching .

Advanced Research Questions

Q. What experimental parameters optimize enantiomeric separation of α-CPMA using liquid-liquid extraction (LLE)?

  • Methodological Answer : Key parameters include:

  • Selector concentration : 0.04 mol·kg⁻¹ hydroxyethyl-β-cyclodextrin (HE-β-CD) maximizes host-guest binding.
  • Solvent system : 1,2-dichloroethane outperforms toluene due to higher partition coefficients.
  • pH : Maintain aqueous phase at pH 2.5 to protonate α-CPMA, enhancing chiral recognition.
    Validate results using a mechanistic model that accounts for equilibrium constants and phase-transfer kinetics .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Analytical calibration : Ensure consistent use of internal standards (e.g., (R)- and (S)-enantiomers).
  • Kinetic vs. thermodynamic control : Prolonged extraction times may shift ee due to equilibration.
    Use sensitivity analysis to identify critical variables (e.g., temperature, selector concentration) and replicate experiments under identical conditions .

Q. What statistical methods are appropriate for validating models predicting α-CPMA separation efficiency?

  • Methodological Answer : Apply multivariate regression to correlate variables (pH, selector concentration) with ee. Use ANOVA to assess model significance and residual plots to check for heteroscedasticity. For mechanistic models, compare Akaike Information Criterion (AIC) scores to evaluate goodness-of-fit against empirical data .

Q. How can computational tools enhance the design of α-CPMA derivatives with improved chiral recognition?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities between α-CPMA enantiomers and chiral selectors like HE-β-CD. Density functional theory (DFT) calculations (e.g., Gaussian 16) quantify stereoelectronic effects. Validate predictions with synthetic analogs and LLE trials .

Q. Data Presentation and Reproducibility Guidelines

  • Tabular Data Example :

    ParameterOptimal ValueImpact on ee
    HE-β-CD Concentration0.04 mol·kg⁻¹↑ Selectivity by 40%
    pH2.5Stabilizes protonated form
    Temperature25°CMinimizes thermal degradation
    Source: Adapted from Tang et al. (2016)
  • Reproducibility Checklist :

    • Document solvent batch numbers and supplier purity grades.
    • Share raw chromatographic data (e.g., .cdf files) in supplementary materials.
    • Use IUPAC nomenclature consistently to avoid ambiguity .

Properties

IUPAC Name

2-cyclopentyl-2-hydroxy-2-phenylacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUEQCOAQCQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601311832
Record name α-Cyclopentylmandelic acid
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Molecular Weight

220.26 g/mol
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CAS No.

427-49-6
Record name α-Cyclopentylmandelic acid
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